molecular formula C15H28N2O4 B8120935 trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide

trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide

Cat. No.: B8120935
M. Wt: 300.39 g/mol
InChI Key: SCEZZNUUAXWOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide: is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Chemistry: In organic synthesis, trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amine functionality .

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group provides stability during the synthesis and can be removed under controlled conditions to yield the active amine .

Industry: In materials science, this compound can be used in the synthesis of polymers and other materials that require specific functional groups. Its stability and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the synthesis of complex molecules without unwanted side reactions .

Comparison with Similar Compounds

  • trans-4-[(Boc-amino)methyl]cyclohexanecarboxamide
  • N-methoxy-N-methylcyclohexanecarboxamide
  • trans-4-[(Boc-amino)methyl]-N-methylcyclohexanecarboxamide

Uniqueness: The presence of both the Boc-protected amine and the methoxy group in trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide makes it unique. This combination allows for a wide range of chemical transformations and applications in various fields. The Boc group provides stability and selectivity, while the methoxy group offers additional reactivity and functionalization options .

Properties

IUPAC Name

tert-butyl N-[[4-[methoxy(methyl)carbamoyl]cyclohexyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-15(2,3)21-14(19)16-10-11-6-8-12(9-7-11)13(18)17(4)20-5/h11-12H,6-10H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEZZNUUAXWOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.